N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. The starting materials might include cyclopropylmethylamine, propargyl bromide, and a trifluoromethyl-substituted triazolopyridazine precursor. The reactions could involve nucleophilic substitution, cyclization, and amination steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using halogenated reagents or other nucleophiles.
Common Reagents and Conditions
Common reagents might include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor modulator, given the structural features that could interact with biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure might offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazolopyridazines or trifluoromethyl-substituted heterocycles. Examples could be:
- 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
The uniqueness of N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine lies in its specific substitution pattern, which could confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-prop-2-ynyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c1-2-7-20(8-9-3-4-9)11-6-5-10-17-18-12(13(14,15)16)21(10)19-11/h1,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKDCHOJJFUCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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